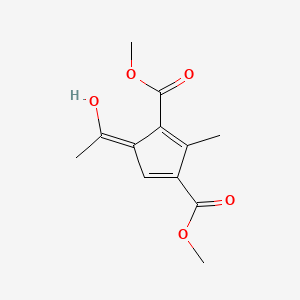
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclopentadiene ring substituted with hydroxyethylidene and methyl groups, as well as two ester functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate typically involves the reaction of Meldrum’s acid with acetyl chloride in the presence of pyridine. The reaction is carried out in methylene chloride at low temperatures, followed by quenching with methanol . The resulting product is purified through a series of extractions and drying steps to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methyl and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylidene group can yield ketones or carboxylic acids, while reduction of the ester groups can produce alcohols.
科学的研究の応用
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethylidene group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. Additionally, the ester groups can undergo hydrolysis to release active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
Etidronic acid: A bisphosphonate used in medicine and industry, known for its ability to inhibit bone resorption.
Clodronic acid: Another bisphosphonate with similar applications in treating bone diseases.
Uniqueness
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate is unique due to its specific structural features, including the cyclopentadiene ring and the combination of hydroxyethylidene and ester groups
特性
CAS番号 |
14374-51-7 |
|---|---|
分子式 |
C12H14O5 |
分子量 |
238.239 |
IUPAC名 |
dimethyl (5Z)-5-(1-hydroxyethylidene)-2-methylcyclopenta-1,3-diene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H14O5/c1-6-8(11(14)16-3)5-9(7(2)13)10(6)12(15)17-4/h5,13H,1-4H3/b9-7- |
InChIキー |
HVMUJCTYXSVCAW-CLFYSBASSA-N |
SMILES |
CC1=C(C(=C(C)O)C=C1C(=O)OC)C(=O)OC |
同義語 |
5-(1-Hydroxyethylidene)-2-methyl-1,3-cyclopentadiene-1,3-dicarboxylic acid dimethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















